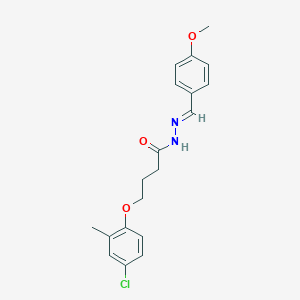

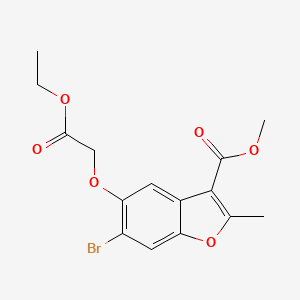

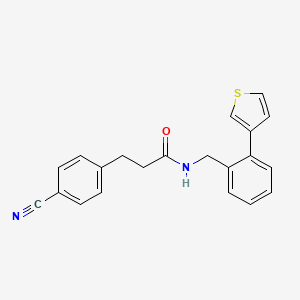

![molecular formula C21H13N3O2S B2584425 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 477536-21-3](/img/structure/B2584425.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . A series of (3-benzoxazole-2-yl) phenylamine derivatives were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .

Chemical Reactions Analysis

Benzoxazole synthesis often involves the reaction of 2-aminothiophenol with aldehydes . In the case of benzoxazolyl aniline derivatives, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .

Aplicaciones Científicas De Investigación

- Researchers have synthesized and evaluated a series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives for their cytotoxicity against cancer cells . Notably, compounds 10e and 11s demonstrated remarkable cytotoxicity in human tumor cell lines. Further studies revealed that compound 10e induced cell cycle arrest at the G2/M phase and enhanced apoptosis in leukemia cancer cells.

- Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been investigated as potent non-sedative anxiolytics . These compounds may offer therapeutic benefits for anxiety-related disorders.

- The compound’s analogs have been explored as PET imaging probes for detecting β-amyloid plaques in Alzheimer’s patients’ brains . Such probes play a crucial role in early diagnosis and monitoring disease progression.

- Benzo[d]imidazo[2,1-b]thiazoles, including our compound, exhibit kinase inhibitory activity . Targeting kinases is essential in cancer therapy and other diseases involving dysregulated signaling pathways.

- Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives possess antimicrobial activity . These compounds may contribute to combating bacterial and fungal infections.

- Although not directly studied for our compound, benzoxazole derivatives have been investigated for treating nerve function loss . Their neuroprotective effects warrant further exploration.

Anticancer Activity

Anxiolytic Properties

PET Imaging Probe for Alzheimer’s Disease

Kinase Inhibition

Antimicrobial Properties

Neuroprotective Potential

Direcciones Futuras

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. Therefore, there has been a large upsurge in the synthesis of benzoxazole via different pathways .

Propiedades

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCWCRRVCFSOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

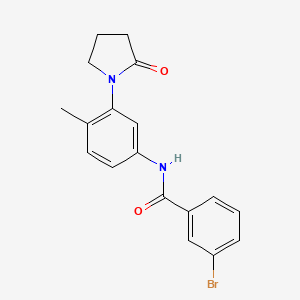

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)

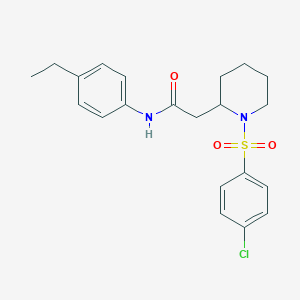

![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)